molecular formula C10H11Cl2NO4S B1466740 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride CAS No. 1482800-95-2

5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1466740
CAS No.: 1482800-95-2
M. Wt: 312.17 g/mol
InChI Key: OMKAEXBIDRZGNA-UHFFFAOYSA-N
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Description

The compound “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. It includes information about the arrangement of atoms, the type of bonds between them, and their spatial orientation. Unfortunately, the specific molecular structure for “this compound” is not available in the current resources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on various factors including the reaction conditions and the presence of other reactants. Unfortunately, specific chemical reactions involving this compound are not available in the current resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the current resources .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of similar sulfonyl chloride compounds have been widely studied due to their potential applications in various fields, including organic synthesis and pharmaceuticals. One study discusses the chlorosulfination of aromatic methyl ethers with thionyl chloride to produce aromatic sulfinyl chlorides. This process yields high-purity products under controlled conditions, indicating a method that could be adapted for the synthesis of complex molecules like 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride (Bell, 1986).

Potential Applications in Organic Synthesis

Sulfonyl chlorides, including compounds structurally similar to this compound, serve as key intermediates in organic synthesis. They are used to introduce sulfonyl groups into molecules, which can be critical for the development of pharmaceuticals and agrochemicals. The study by Cremlyn et al. (1979) explores the conversion of chlorophenols to various substituted benzenesulfonyl chlorides, showcasing the versatility of sulfonyl chlorides in synthesizing compounds with potential herbicidal activity (Cremlyn & Cronje, 1979).

Role in Polymerization Processes

Sulfonyl chlorides are also utilized in polymerization processes. For example, the efficiency of p-toluenesulfonyl chloride as an initiator for the polymerization of methyl methacrylate was studied, highlighting the complexity of reactions involving sulfonyl chlorides in the presence of other reagents. Such research underscores the importance of understanding the reactivity of sulfonyl chloride compounds for their application in creating new polymeric materials (Gurr et al., 2005).

Enzyme Inhibition for Therapeutic Applications

On the pharmaceutical front, sulfonyl chlorides play a significant role in the synthesis of enzyme inhibitors. A study by Abbasi et al. (2018) involved synthesizing a series of sulfonamides derived from 4-methoxyphenethylamine and evaluating their enzyme inhibitory effects, demonstrating the potential of sulfonyl chloride derivatives as therapeutic agents for diseases like Alzheimer’s (Abbasi et al., 2018).

Environmental and Sensor Applications

Moreover, sulfonyl chlorides have found applications in environmental science and sensor technology. For instance, the development of a highly efficient Co2+ ions sensor based on bis-sulfonamides synthesized from sulfonyl chlorides indicates the utility of these compounds in environmental monitoring and pollution control (Sheikh et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its effect. Unfortunately, the mechanism of action for “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” is not available in the current resources .

Safety and Hazards

The safety and hazards associated with a compound refer to the potential risks and precautions needed when handling or storing the compound. Unfortunately, specific safety and hazard information for “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” is not available in the current resources .

Future Directions

The future directions in the study of a compound often involve exploring its potential applications, improving its synthesis process, and understanding its mechanism of action. Unfortunately, specific future directions for “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” are not available in the current resources .

Properties

IUPAC Name

5-chloro-3-(dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-13(2)10(14)7-4-6(11)5-8(9(7)17-3)18(12,15)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKAEXBIDRZGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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